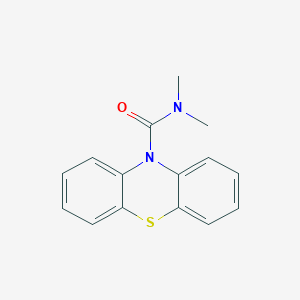

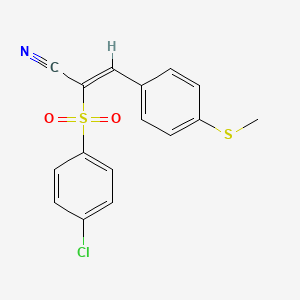

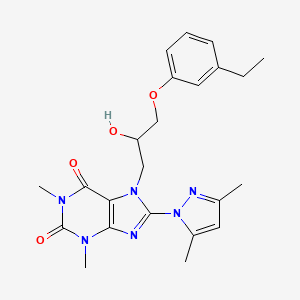

N,N-dimethyl-10H-phenothiazine-10-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-dimethyl-10H-phenothiazine-10-carboxamide derivatives has been explored in various studies. In one approach, phenothiazine reacted with chloropropyl bromide to yield 10-(3-chloropropyl)-10H-phenothiazine, which was further reacted with urea to produce 1-[3-(10H-phenothiazin-10-yl)propyl]urea. This intermediate was then treated with substituted aromatic aldehydes to form N-(arylmethylidene)-N′-[3-(phenothiazin-10-yl)propyl]ureas, which upon reaction with chloroacetyl chloride in the presence of triethylamine, furnished the desired racemic trans-2-oxoazetidin-1-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of a related compound, [3,7-bis(dimethylamino)phenothiazin-10-yl]-N-carbamoylacetic acid-ethanol, was found to adopt a boat conformation with the phenothiazine ring. The dihedral angle between the two phenyl rings was measured to be 131 degrees, indicating a significant twist in the molecule. This conformational feature is distinct from that observed in methylene blue, suggesting that the conjugation system in the molecule is remarkably different .

Chemical Reactions Analysis

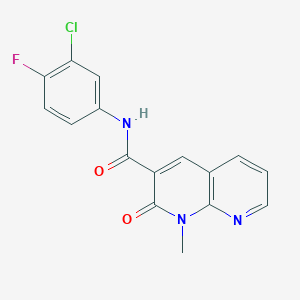

The chemical reactivity of phenothiazine derivatives has been explored through the synthesis of novel hybrids, which involved a multi-step synthetic protocol. These hybrids, particularly those with specific substituents such as meta-nitro, para-fluoro, and ortho-bromo, exhibited superior anti-inflammatory profiles. One hybrid with a para-fluorophenyl carboxamide moiety showed the highest DPPH radical scavenging activity, indicating its potential as an antioxidant .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are closely related to their molecular structure and substituents. For instance, the hybrids mentioned in the study demonstrated not only anti-inflammatory and antioxidant activities but also showed promising anticancer properties against pancreatic cancer cells. The molecular docking studies of these hybrids, particularly one with a phenyl carboxamide structural unit, revealed a significant binding affinity to B-cell lymphoma 2, which is indicative of their potential therapeutic applications .

Applications De Recherche Scientifique

Molecular Structure and Conformation

- N,N-dimethyl-10H-phenothiazine-10-carboxamide (MCDP) exhibits a unique molecular structure, where the phenothiazine ring adopts a boat conformation. This structure differs significantly from that in methylene blue molecules, indicating distinctive chemical and physical properties (Fujii, Hirayama, & Miike, 1993).

Synthesis and Derivatives

- A variety of derivatives of N,N-dimethyl-10H-phenothiazine-10-carboxamide have been synthesized, demonstrating its versatility as a chemical building block. For instance, 2-Oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides exhibit diverse chemical structures and potential applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Chromatographic Behavior

- The chromatographic properties of compounds containing the N,N-dimethyl-10H-phenothiazine-10-carboxamide structure have been studied, indicating its potential in analytical chemistry applications, such as in the separation and quantification of complex chemical mixtures (Bobrov, Van'kova, & Sul'din, 2000).

Quantum Chemical Calculations

- Detailed quantum chemical calculations have been performed on N,N-dimethyl-10H-phenothiazine-10-carboxamide derivatives to understand their electronic structure and conformational behavior. Such studies are crucial for predicting the reactivity and stability of these compounds (Resmi et al., 2016).

Antimicrobial Activity

- Certain derivatives of N,N-dimethyl-10H-phenothiazine-10-carboxamide have been tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Electrophysiological Studies

- The electrochemical properties of related phenothiazine compounds have been investigated, which could inform the design of new electrochemical sensors and mediators (Săcară et al., 2017).

Anticancer Potential

- Some studies have explored the potential anticancer activities of phenothiazine derivatives, which may guide the development of novel therapeutic agents (Gopi, Sastry, & Dhanaraju, 2017).

Conjugation with Other Molecules

- Research has also focused on conjugating N,N-dimethyl-10H-phenothiazine-10-carboxamide with other molecular structures like coumarin to create hybrid compounds with unique properties, such as enhanced fluorescence or reactivity (Quesneau et al., 2020).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “N,N-dimethyl-10H-phenothiazine-10-carboxamide” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

N,N-dimethylphenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMOBBCUXTLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-10H-phenothiazine-10-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)

![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)